4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-27(15-17-7-3-2-4-8-17)32(29,30)19-12-10-18(11-13-19)22(28)26-23-25-21(16-31-23)20-9-5-6-14-24-20/h2-14,16H,15H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAUVXMCHGFNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound with potential therapeutic applications. This compound integrates a sulfonamide group, a thiazole ring, and a pyridine moiety, which are known to contribute to various biological activities, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for evaluating its potential as a drug candidate.
Structural Characteristics
The molecular formula of the compound is . Its structure features:
- Benzamide Core : Provides a scaffold for biological activity.
- Sulfamoyl Group : Known for its role in medicinal chemistry.
- Thiazole and Pyridine Rings : Contribute to the compound's interaction with biological targets.
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The compound may act as an inhibitor of certain kinases or other enzymes involved in cancer cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications in the thiazole and pyridine rings can enhance the inhibitory effects on cancer cell lines, such as:
- HT-29 (Colon Cancer)
- BT-20 (Breast Cancer)
- CCRF-CEM (Leukemia)
In one study, derivatives of thiazole were evaluated for their Src kinase inhibitory activities, revealing promising results in inhibiting cell proliferation at concentrations around .
| Compound | Cell Line | Inhibition (%) at 50 μM |
|---|---|---|
| 8a | HT-29 | 64% |
| 8b | BT-20 | 71% |
| 8c | CCRF-CEM | 65% |
Antimicrobial Activity
Sulfonamide derivatives are well-documented for their antimicrobial properties. The presence of the sulfamoyl group in this compound suggests potential activity against bacterial infections. Research has indicated that similar compounds can exhibit effective inhibition against various pathogens.
Case Studies
- Src Kinase Inhibition : A study on N-benzyl substituted thiazole derivatives demonstrated that certain modifications led to enhanced Src kinase inhibition, correlating with increased anticancer activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole-containing compounds revealed that lipophilicity and cellular uptake significantly influence their anticancer efficacy. Compounds with higher Log P values showed improved cell proliferation inhibition .
- Pharmacokinetics : The pharmacokinetic profiles of similar compounds suggest favorable absorption and distribution characteristics, making them viable candidates for further development .
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities:
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, have significant antimicrobial properties. They are known to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism. The presence of the thiazole and pyridine groups enhances this activity against various Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies on related compounds have shown that thiazole and pyridine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis. Experimental evaluations are necessary to elucidate the specific mechanisms by which 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exerts its effects on cancer cells .
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes, including dihydrofolate reductase, which is crucial for nucleotide synthesis in both bacteria and cancer cells. This inhibition can lead to decreased proliferation of microbial and tumor cells .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of sulfonamide derivatives against common bacterial strains, revealing that compounds with similar structures to this compound exhibited significant antimicrobial effects with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anticancer Screening : In vitro studies demonstrated that compounds structurally related to this benzamide derivative showed potent anticancer activity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfamoyl and Sulfonyl Derivatives
- 4-(N-Methyl-N-Phenylsulfamoyl)-N-(Thiazol-2-yl)Benzamide (): Differs by replacing the benzyl group with a phenyl on the sulfamoyl moiety.
3-(Methylsulfonyl)-N-(4-(Pyridin-2-yl)Thiazol-2-yl)Benzamide () :
Contains a sulfonyl group in the meta position. Positional isomerism may alter electronic effects and binding affinity compared to the para-substituted sulfamoyl group in the target compound .
Thiazole and Pyridine Modifications
GSK1570606A (N-(4-(Pyridin-2-yl)Thiazol-2-yl)-2-(4-Fluorophenyl)Acetamide) () :
Replaces the benzamide with an acetamide group. The fluorophenyl substituent enhances electronegativity, which may improve potency but reduce metabolic stability compared to the sulfamoyl group .N-(4-(Pyridin-2-yl)Thiazol-2-yl)-4-(Trifluoromethoxy)Benzamide () : The trifluoromethoxy group at the para position yields an IC50 of 5.5 µM, suggesting electron-withdrawing substituents enhance activity. The target compound’s sulfamoyl group may offer similar electronic effects but with additional hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
